molecular formula C15H17Cl2N3O2 B1679638 Propiconazole CAS No. 60207-90-1

Propiconazole

Cat. No. B1679638
CAS RN: 60207-90-1
M. Wt: 342.2 g/mol
InChI Key: STJLVHWMYQXCPB-UHFFFAOYSA-N
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Description

Propiconazole is a triazole fungicide . It’s also known as a DMI, or demethylation inhibiting fungicide due to its binding with and inhibiting the 14-alpha demethylase enzyme from demethylating a precursor to ergosterol . Without this demethylation step, the ergosterols are not incorporated into the growing fungal cell membranes, and cellular growth is stopped .


Synthesis Analysis

The synthesis of Propiconazole involves the addition of (2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone into a four-neck flask, followed by the addition of cyclohexane, catalyst p-toluenesulfonic acid, and 1,2-pentanediol . The mixture is then heated to reflux for 8 hours . After the reaction is qualified, water is added to the reaction for washing . The oil phase is then subjected to negative pressure desolventizing to obtain Propiconazole .


Molecular Structure Analysis

The molecular structure of Propiconazole was analyzed using the B3LYP level density functional theory with the aug-cc-pVDZ basis set . The analysis of the molecular electrostatic potential surface (MEPS) and electrostatic potential surface (ESPS) demonstrated that the N6 and N7 atoms possess negative potential and serve as active sites for nucleophilic attacks .


Chemical Reactions Analysis

Propiconazole was studied using an HPLC analysis at a wavelength of 210 nm and the flow rate is 1.0 mL/min . The correlation coefficient of 0.999 and the linear regression is y = 3410x -157.7 for the analysis of Propiconazole .


Physical And Chemical Properties Analysis

Propiconazole is moderately persistent and slightly mobile . It has a moderate potential for particle-bound transport . In water, Propiconazole is extremely soluble . It seems to undergo a gradual photo transformation and remains stable throughout hydrolysis .

Scientific Research Applications

Cytochrome P450 Gene Expression and Enzymatic Activities

Propiconazole is explored for its effects on the expression of hepatic cytochrome P450 genes and the activities of P450 enzymes in rats and mice. The study indicates propiconazole's significant role in inducing CYP1A2 in rat liver and CYP2B and CYP3A families of isoforms in both rat and mouse liver, highlighting its biochemical impact on liver enzyme expression (Sun et al., 2005).

Reproductive Toxicity in Male Rats

Research on propiconazole (Prop) suggests its potential to cause reproductive toxicity in male rats, affecting sexual behavior and altering reproductive parameters. This study illuminates the endocrine-disrupting effects of propiconazole, potentially impacting male fertility (Costa et al., 2015).

Steroidogenesis and Reproduction in Fish

Propiconazole exposure in fathead minnows shows inhibition of sex steroid synthesis and impacts on reproductive endpoints. This study provides insights into the endocrine-disruptive potential of propiconazole in aquatic organisms, affecting fecundity and steroid synthesis pathways (Skolness et al., 2013).

Lipid Metabolism in Zebrafish Embryos

Investigating the effects of propiconazole on lipid metabolism in zebrafish embryos reveals its potential to inhibit development and reduce cholesterol levels, fatty acid synthase activities, and alter gene expression involved in lipid metabolism. This study indicates the environmental risks of propiconazole exposure, potentially impacting aquatic life (Teng et al., 2019).

Stereoselective Bioactivity and Environmental Behavior

Research on propiconazole stereoisomers explores their bioactivity, acute toxicity, and dissipation in paddy soils, highlighting the importance of considering stereoselectivity in environmental risk assessments and the differential degradation of stereoisomers in soils (Pan et al., 2018).

Safety And Hazards

Propiconazole may cause an allergic skin reaction . It causes eye irritation and is toxic if inhaled . It may damage fertility or the unborn child . It is very toxic to aquatic life and has long-lasting effects .

Future Directions

Propiconazole is a widely used azole fungicide to control diseases in fields . The known targets of azoles are the demethylase enzymes involved in ergosterol biosynthesis . Nonetheless, azoles have multiple modes of action, some of which have not been explored yet . Identifying the off-target effects of fungicides by dissecting gene expression profiles in response to them can provide insights into their modes of action and possible mechanisms of fungicide resistance .

properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
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InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3
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InChI Key

STJLVHWMYQXCPB-UHFFFAOYSA-N
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Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
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Molecular Formula

C15H17Cl2N3O2
Record name PROPICONAZOLE
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DSSTOX Substance ID

DTXSID8024280
Record name Propiconazole
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Molecular Weight

342.2 g/mol
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Physical Description

Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline]
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Boiling Point

180 °C at 0.1 mm Hg
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Solubility

47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C
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Vapor Pressure

0.000001 [mmHg], 1X10-6 mm Hg at 25 °C
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Mechanism of Action

A first version cDNA microarray of the cladoceran Daphnia magna /was developed/. Through Suppression Subtractive Hybridization PCR (SSH-PCR) 855 life stage-specific cDNAs were collected and used to document the toxicological mode of action of the pesticide propiconazole. DNA sequencing analysis revealed gene fragments related to important functional classes such as embryo development, energy metabolism, molting and cell cycle. Major changes in transcription were observed in organisms exposed for 4 and 8 days to 1 microg/mL. After 4 days a 3-fold down-regulation of the gene encoding the yolk protein, vitellogenin, was observed indicating impaired oocyte maturation. Moreover, genes such as a larval-specific gene and chaperonin were repressed, whereas the heat shock 90 protein and ATP synthase were induced. Organismal effects clearly confirmed the major molecular findings: at the highest concentration (1 ug/mL) adult growth was significantly (p < 0.05) impaired and increased developmental effects in the offspring could be noted. We have demonstrated the potential of microarray analysis in toxicity screening with D. magna. The use of vitellogenin mRNA as a rapid biomarker of reproductive effects in chronic toxicity studies with cladocerans is suggested.
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Product Name

Propiconazole

Color/Form

Yellowish, viscous liquid, White crystalline powder, Colorless solid

CAS RN

60207-90-1
Record name PROPICONAZOLE
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Record name Propiconazole [BSI:ISO]
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Record name 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,400
Citations
WA Battaglin, MW Sandstrom, KM Kuivila… - Water, Air, & Soil …, 2011 - Springer
… There was significant direct correlation between the maximum propiconazole concentration at a site (Fig. 3) and estimates of the use of propiconazole in the upstream drainage basins (…
Number of citations: 242 link.springer.com
A Soetaert, LN Moens, K Van der Ven… - … and Physiology Part C …, 2006 - Elsevier
We have developed a first version cDNA microarray of the cladoceran Daphnia magna. Through Suppression Subtractive Hybridisation PCR (SSH–PCR) 855 life stage-specific cDNAs …
Number of citations: 129 www.sciencedirect.com
D Vialaton, JF Pilichowski, D Baglio… - Journal of agricultural …, 2001 - ACS Publications
… propiconazole itself were necessary. In a second step, we evaluated the ability of propiconazole … Finally, propiconazole was irradiated in natural water with solar light as close to natural …
Number of citations: 59 pubs.acs.org
A Fifere, N Marangoci, S Maier… - Beilstein journal of …, 2012 - beilstein-journals.org
… The synthesis of the β-cyclodextrin/propiconazole nitrate … /propiconazole and β-cyclodextrin/protonated propiconazole, … studied considering that propiconazole possesses three residues …
Number of citations: 72 www.beilstein-journals.org
P Manivannan, CA Jaleel, A Kishorekumar… - Colloids and Surfaces B …, 2007 - Elsevier
In the present study, a pot culture experiment was conducted to estimate the ameliorating effect of propiconazole (PCZ) on drought stress in cowpea (Vigna unguiculata (L.) Walp.) plants…
Number of citations: 255 www.sciencedirect.com
European Food Safety Authority (EFSA), M Arena… - Efsa …, 2017 - Wiley Online Library
… Ruminants and poultry feeding studies were conducted with propiconazole and analysing for propiconazole and for total propiconazole (propiconazole and its metabolites containing …
Number of citations: 54 efsa.onlinelibrary.wiley.com
A Gilley, RA Fletcher - 1997 - Springer
The stress protective effects of triazoles including paclobutrazol, a plant growth regulator, and two fungicides, propiconazole and tetraconazole, are compared. Wheat (Triticum aestivum …
Number of citations: 101 link.springer.com
G Schnabel, PK Bryson, WC Bridges… - Plant …, 2004 - Am Phytopath Society
… Sensitivity to propiconazole was determined using the … protective or curative applications of propiconazole at 0.15 or 0.3 … AP6 after curative treatment with propiconazole at 0.15 liter/ha (…
Number of citations: 116 apsjournals.apsnet.org
M Bruno, T Moore, S Nesnow, Y Ge - Journal of proteome …, 2009 - ACS Publications
… livers of propiconazole-treated mice. This study suggests a mode of propiconazole-induced … This study suggests a mode of propiconazole-induced toxicity in mouse liver which primarily …
Number of citations: 65 pubs.acs.org
KD Cox, PK Bryson, G Schnabel - Phytopathology, 2007 - Am Phytopath Society
… storage in propiconazole-resistant isolates. Our results show that propiconazole resistance is … storage procedures impact propiconazole sensitivity of resistant isolates. The instability of …
Number of citations: 74 apsjournals.apsnet.org

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